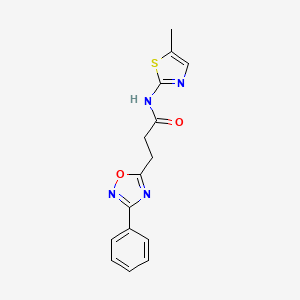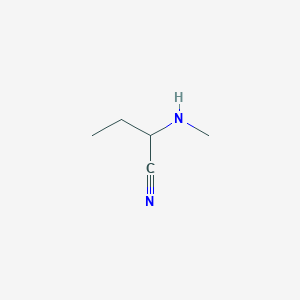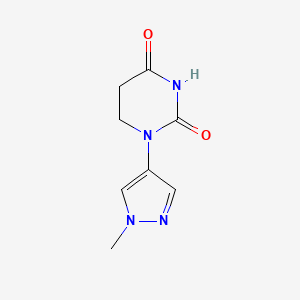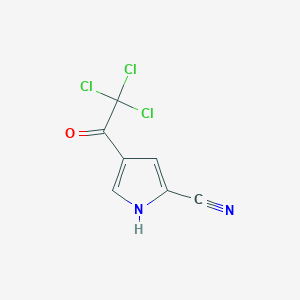![molecular formula C24H21N5O3 B2853639 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-41-9](/img/structure/B2853639.png)
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various fields of scientific research. The structure comprises several key moieties, including a pyridine ring, a pyrimidine core, and a dihydroquinoline unit, interconnected by a series of functional groups.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Condensation: : The synthesis typically begins with the condensation of 3,4-dihydroquinoline-1(2H)-one with an appropriate acyl chloride to introduce the oxoethyl group. This reaction is often catalyzed by an acid, such as hydrochloric acid, under reflux conditions.
Pyridine Ring Formation: : The next step involves the formation of the pyridine ring through a nucleophilic substitution reaction. Pyridine-4-carbaldehyde reacts with a nitrogen-containing base to form the desired intermediate.
Cyclization: : The final step includes the cyclization of the intermediate product with pyrimidine-2,4-dione. This is typically achieved through a high-temperature reaction in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, these reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield. Solvents like dichloromethane and toluene are commonly used to facilitate the reactions.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, often utilizing reagents like potassium permanganate or chromium trioxide. The oxidation primarily affects the dihydroquinoline moiety.
Reduction: : The compound can also be reduced using hydrogenation reactions, employing catalysts such as platinum or palladium.
Substitution: : It undergoes nucleophilic substitution reactions, particularly on the pyridine and pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Hydrogen gas with platinum or palladium catalysts
Nucleophilic agents: : Sodium hydride, lithium diisopropylamide
Oxidation products: : Oxidized quinoline derivatives
Reduction products: : Reduced pyrido[3,2-d]pyrimidine derivatives
Substitution products: : Various substituted pyridine and pyrimidine analogs
科学研究应用
Chemistry:
Catalysis: : Used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Synthesis: : Serves as an intermediate in the synthesis of more complex organic molecules.
Antimicrobial Activity: : Exhibits significant activity against a broad spectrum of bacterial strains, making it a candidate for new antibiotic development.
Enzyme Inhibition: : Acts as an inhibitor of certain enzymes, which could be useful in the study of metabolic pathways.
Anti-inflammatory Agents: : Has potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Anticancer Research: : Investigated for its ability to induce apoptosis in cancer cells, showing promise as a chemotherapeutic agent.
Polymer Science: : Used in the creation of specialized polymers with unique mechanical and thermal properties.
Material Science: : Integrated into materials for electronic applications due to its conductive properties.
作用机制
The compound exerts its effects through several molecular mechanisms:
Enzyme Binding: : It binds to active sites of enzymes, blocking their activity. For instance, it inhibits certain proteases and kinases.
Signal Pathway Modulation: : It can modulate intracellular signaling pathways, affecting processes like cell division and apoptosis. This is particularly relevant in its anticancer properties.
相似化合物的比较
Similar Compounds:
1-(2-(2-oxo-2-phenylethyl)-3,4-dihydroquinolin-1(2H)-yl)-pyrimidine-2,4(1H,3H)-dione: : This compound shares the dihydroquinoline and pyrimidine core but lacks the pyridine ring, which changes its chemical reactivity and biological activity.
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(phenylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: : Similar in structure but with a phenyl group instead of a pyridine ring, impacting its interaction with biological targets.
Uniqueness: What sets 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, allowing it to participate in a wide variety of chemical reactions and interact with multiple biological targets, providing a broad spectrum of applications across different scientific fields.
属性
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-21(27-14-4-6-18-5-1-2-7-19(18)27)16-28-20-8-3-11-26-22(20)23(31)29(24(28)32)15-17-9-12-25-13-10-17/h1-3,5,7-13H,4,6,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNXZZMGTOGYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=NC=C5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2853557.png)
![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)
![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)
![2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B2853563.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2853564.png)
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoropyridine-4-carbonyl)-1,4-diazepane](/img/structure/B2853565.png)



![11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2853572.png)
![4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2853573.png)

![2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2853576.png)

